molecular formula C13H16N6O2 B2486600 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034365-65-4

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2486600
CAS RN: 2034365-65-4
M. Wt: 288.311
InChI Key: HXHWTSKYRSHLCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves one-pot condensation methods or multi-step reactions. For instance, one approach involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes to form novel bicyclic systems, which are structurally confirmed by IR, 1H NMR methods, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-oxadiazole rings is elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These techniques confirm the presence of specific functional groups and the overall architecture of the molecule, providing insights into its molecular geometry and electronic structure (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Chemical Reactions and Properties

Compounds with 1,2,4-oxadiazole rings can undergo various chemical reactions, including metal carbonyl mediated rearrangements, leading to the formation of fully substituted pyrimidines. This reaction showcases the chemical versatility and reactivity of such compounds, enabling the synthesis of derivatives with diverse functional groups (Galenko, Zanakhov, Novikov, & Khlebnikov, 2023).

Scientific Research Applications

1,3,4-Oxadiazole and Pyrimidine Derivatives in Biological Applications

Compounds containing 1,3,4-oxadiazole and pyrimidine have been extensively studied for their biological and medicinal applications. Research indicates that 1,3,4-oxadiazole derivatives exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The structural feature of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atom, allows these derivatives to bind effectively with different enzymes and receptors through weak interactions, enhancing their therapeutic potency (G. Verma et al., 2019).

Pyrimidine Derivatives as Sensing and Medicinal Agents

Pyrimidine derivatives are not only significant in the synthesis of optical sensors but also have diverse biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This dual functionality underscores the versatility of pyrimidine derivatives in both sensing materials and biological applications, highlighting their potential in developing new therapeutic agents (Gitanjali Jindal & N. Kaur, 2021).

Anti-Tubercular Activity of Pyrimidine and Oxadiazole Derivatives

Specific derivatives of pyrimidine and oxadiazole have shown promising anti-tubercular activity against various strains of Mycobacterium tuberculosis. The structural modification of these compounds has led to significant activity against drug-resistant strains, suggesting their potential as leads for developing new anti-TB compounds. This research area is crucial for addressing the ongoing challenge of tuberculosis and drug resistance (M. Asif, 2014).

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-9-17-18-12(21-9)7-14-13(20)10-6-11(16-8-15-10)19-4-2-3-5-19/h6,8H,2-5,7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHWTSKYRSHLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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